molecular formula C20H20O4 B1240257 Crotmadine CAS No. 92662-86-7

Crotmadine

Cat. No.: B1240257
CAS No.: 92662-86-7
M. Wt: 324.4 g/mol
InChI Key: IHXFKGYLEMDOHV-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(e)-1-(8-Hydroxy-2,2-dimethylchroman-5-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a natural product found in Crotalaria madurensis with data available.

Scientific Research Applications

Chemical-Epigenetic Enhancement

The compound (E)-1-(8-Hydroxy-2,2-dimethylchroman-5-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one has been investigated for its potential in chemical-epigenetic methods to enhance chemodiversity. A study revealed new meroterpenoids, related to this compound, isolated from the marine fungus Aspergillus terreus OUCMDZ-2739. This indicates its role in diversifying fungal products and potential in drug discovery (Sun et al., 2018).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural properties of similar chalcone derivatives. One study described the synthesis of a chalcone derivative, closely related to the target compound, highlighting the significance of understanding molecular structures for developing new chemicals (Ahmad et al., 2011).

Antiproliferative and Apoptotic Effects

Compounds structurally related to (E)-1-(8-Hydroxy-2,2-dimethylchroman-5-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one have been evaluated for antiproliferative effects. A study isolated new neolignans from the Chinese medicine Daphniphyllum macropodum, demonstrating significant inhibitory effects on cancer cell growth (Ma et al., 2017).

Photophysical Properties

The compound's analogs have been studied for their photophysical properties. Research on chalcone derivatives shows their fluorescence and absorption characteristics, crucial for developing new materials in photophysics and electronics (Kumari et al., 2017).

Synthesis of Derivatives

Synthesis of derivatives from similar chalcone compounds has been explored, producing various compounds for potential applications in organic chemistry and drug development (Panja et al., 2010).

Antioxidant Activity

The antioxidant activity of methoxy- and hydroxyl-substituted chalcones structurally related to this compound has been studied, indicating potential therapeutic applications (Sulpizio et al., 2016).

Properties

CAS No.

92662-86-7

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-1-(8-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H20O4/c1-20(2)12-11-16-15(8-10-18(23)19(16)24-20)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+

InChI Key

IHXFKGYLEMDOHV-WEVVVXLNSA-N

Isomeric SMILES

CC1(CCC2=C(C=CC(=C2O1)O)C(=O)/C=C/C3=CC=C(C=C3)O)C

SMILES

CC1(CCC2=C(C=CC(=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C

Canonical SMILES

CC1(CCC2=C(C=CC(=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C

Synonyms

crotmadine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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